3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
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Overview
Description
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid is a phenolic glucoside compound. It is characterized by the presence of a glucopyranosyl group attached to a methoxybenzoic acid moiety. This compound is found in various plants and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid typically involves the glycosylation of 3-methoxybenzoic acid with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. Common reaction conditions include:
Temperature: Moderate temperatures (20-60°C)
Solvent: Polar solvents such as methanol or water
Catalyst: Acid catalysts like hydrochloric acid or enzymatic catalysts
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzaldehyde or 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including diabetes and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, such as glycogen phosphorylase, which is relevant in diabetes management.
Comparison with Similar Compounds
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid can be compared with other similar compounds, such as:
4-(beta-D-Glucopyranosyloxy)-benzoic acid: Lacks the methoxy group, which may affect its biological activity.
4-(beta-D-Glucopyranosyloxy)-cinnamic acid: Contains a different aromatic moiety, leading to variations in its chemical and biological properties.
4-(beta-D-Glucopyranosyloxy)-3-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.
Properties
IUPAC Name |
3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFOSWJYZIVJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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